molecular formula C12H12ClN5O B2415559 N-(3-Chlorophenyl)-3-(triazol-2-yl)azetidine-1-carboxamide CAS No. 2309572-65-2

N-(3-Chlorophenyl)-3-(triazol-2-yl)azetidine-1-carboxamide

Cat. No.: B2415559
CAS No.: 2309572-65-2
M. Wt: 277.71
InChI Key: MNMIGFCSEWGAED-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-3-(triazol-2-yl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole ring and the chlorophenyl group in its structure suggests that it may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-3-(triazol-2-yl)azetidine-1-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Triazole Ring: The triazole ring can be introduced via click chemistry, which involves the reaction of an azide with an alkyne.

    Attachment of the Chlorophenyl Group: This step can be accomplished through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-3-(triazol-2-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its pharmacological properties could be explored for therapeutic applications.

    Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-3-(triazol-2-yl)azetidine-1-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The triazole ring and chlorophenyl group may play a role in binding to the target and exerting the desired effect.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chlorophenyl)-3-(triazol-2-yl)azetidine-1-carboxamide: can be compared with other azetidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(3-chlorophenyl)-3-(triazol-2-yl)azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN5O/c13-9-2-1-3-10(6-9)16-12(19)17-7-11(8-17)18-14-4-5-15-18/h1-6,11H,7-8H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMIGFCSEWGAED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC(=CC=C2)Cl)N3N=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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